1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol
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Overview
Description
1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol is a synthetic organic compound that features a cyclobutane ring substituted with a methyl group and a hydroxyl group, along with a pyrimidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Cyclobutane Ring Formation: The cyclobutane ring can be formed via a cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving pyrimidine-containing compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivatives: These compounds share the trifluoromethyl group and have similar biological activities.
2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl derivatives: These compounds share the pyrimidine ring and have similar chemical reactivity.
Uniqueness: 1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the pyrimidine ring with a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C10H12F3N3O |
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Molecular Weight |
247.22 g/mol |
IUPAC Name |
1-methyl-2-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]cyclobutan-1-ol |
InChI |
InChI=1S/C10H12F3N3O/c1-9(17)3-2-6(9)16-8-4-7(10(11,12)13)14-5-15-8/h4-6,17H,2-3H2,1H3,(H,14,15,16) |
InChI Key |
QGOPOHRNYIPBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1NC2=NC=NC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
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